molecular formula C13H17N3O5 B13774538 tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate

tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate

Cat. No.: B13774538
M. Wt: 295.29 g/mol
InChI Key: WFNWEDCDEKFTNV-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrobenzoyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with 4-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate can undergo reduction to form an amino group.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Reduction: Formation of tert-butyl N-[(4-methyl-3-aminobenzoyl)amino]carbamate.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • Studied for its potential biological activity.
  • Used in the development of enzyme inhibitors.

Medicine:

  • Investigated for its potential therapeutic applications.
  • Used in the synthesis of drug candidates.

Industry:

  • Utilized in the production of specialty chemicals.
  • Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The carbamate group can also participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-(4,4-diethoxybutyl)carbamate
  • tert-Butyl N-(3-hydroxypropyl)carbamate

Uniqueness:

  • The presence of the nitrobenzoyl group in tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate imparts unique chemical properties compared to other carbamates.
  • The compound’s ability to undergo specific chemical reactions and its potential biological activity make it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17N3O5

Molecular Weight

295.29 g/mol

IUPAC Name

tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate

InChI

InChI=1S/C13H17N3O5/c1-8-5-6-9(7-10(8)16(19)20)11(17)14-15-12(18)21-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,18)

InChI Key

WFNWEDCDEKFTNV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NNC(=O)OC(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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